Dicyclohexyl(hex-1-EN-1-YL)borane
Description
Dicyclohexyl(hex-1-en-1-yl)borane (C₁₂H₂₃B, molecular weight 178.128 g/mol) is a boron-containing organometallic compound featuring two cyclohexyl groups and a hex-1-enyl substituent . Its structure combines steric bulk from the cyclohexyl moieties with the π-electron system of the alkenyl group, enabling unique reactivity in organic synthesis. This compound is primarily employed in the preparation of conjugated polyenes, such as (4Z)-1,2,4,6-heptatetraenes, via regioselective transformations . Its stability and selectivity in cross-coupling and hydroboration reactions make it valuable in asymmetric synthesis and catalytic cycles .
Properties
CAS No. |
62594-04-1 |
|---|---|
Molecular Formula |
C18H33B |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
dicyclohexyl(hex-1-enyl)borane |
InChI |
InChI=1S/C18H33B/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h11,16-18H,2-10,12-15H2,1H3 |
InChI Key |
QAMLPAIOMUQQIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCCC)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(hex-1-EN-1-YL)borane can be synthesized through the hydroboration of hex-1-yne with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to hex-1-yne under controlled conditions, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(hex-1-EN-1-YL)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The boron atom in the compound can be substituted with other groups, leading to the formation of new organoborane compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acids, while reduction reactions can produce alkanes or other reduced species. Substitution reactions result in the formation of new organoborane compounds with different functional groups.
Scientific Research Applications
Dicyclohexyl(hex-1-EN-1-YL)borane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-boron bonds.
Medicine: Organoborane compounds, including this compound, are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics and aerospace.
Mechanism of Action
The mechanism of action of dicyclohexyl(hex-1-EN-1-YL)borane involves its ability to form stable carbon-boron bonds. The boron atom in the compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the cyclohexyl and hex-1-en-1-yl groups.
Comparison with Similar Compounds
Table 1: Key Structural Properties of Selected Boranes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Steric Bulk Index* |
|---|---|---|---|---|
| Dicyclohexyl(hex-1-en-1-yl)borane | C₁₂H₂₃B | 178.13 | Cyclohexyl, hex-1-enyl | High |
| Diisopinocampheyl propargyl borane | C₂₀H₃₁B | 274.27 | Isopinocampheyl, propargyl | Very High |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | C₈H₁₅B | 122.02 | Bicyclic framework | Moderate |
| Thexylborane (BH₂) | C₆H₁₃B | 96.98 | Thexyl (bulky alkyl) | High |
*Steric bulk inferred from substituent size and reaction behavior .
- Steric Effects: this compound exhibits high steric hindrance due to the cyclohexyl groups, comparable to thexylborane but less than diisopinocampheyl derivatives. This bulk influences regioselectivity in hydroboration, favoring less hindered alkenes .
- Electronic Effects : The hex-1-enyl group provides partial conjugation with the boron center, enhancing electrophilicity compared to purely alkyl-substituted boranes like dicyclohexylborane (HBCy₂) .
Table 2: Comparative Reactivity in Key Reactions
- Hydroboration : Unlike 9-BBN, which favors anti-Markovnikov addition, this compound shows mixed selectivity due to competing electronic and steric effects .
- Transmetallation: Used in preparing organozinc reagents (e.g., Ethyl[(E)-1-octenyl]zinc) via boron-to-zinc exchange, a pathway less accessible with more hindered boranes .
- Heterocycle Synthesis : Compared to HBCy₂ (used in pyrrole synthesis via azide-epoxide ring closure), the hex-1-enyl variant enables extended conjugation in products .
Thermodynamic and Stability Profiles
Table 3: Stability and Dehydrogenation Data
| Compound | B–N Bond Length (Å)* | Dehydrogenation Energy (kJ/mol)* |
|---|---|---|
| Piperidine borane | 1.65 | 89.5 |
| Pyrrolidine borane | 1.62 | 92.1 |
| This compound | Not studied | Not applicable |
*Data from piperidine/pyrrolidine borane studies .
- The cyclohexyl groups may enhance thermal stability but reduce dehydrogenation efficiency compared to N-heterocyclic boranes .
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